molecular formula C11H16N2O3 B13214405 Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate

Cat. No.: B13214405
M. Wt: 224.26 g/mol
InChI Key: OSBPUTYCWBFWEB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate is a complex organic compound with a unique structure that includes an amino group, a hydroxy group, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol at temperatures between 120-160°C for 16-20 hours . The resulting product is then purified through a series of washing and recrystallization steps to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials are relatively inexpensive and the synthesis process is straightforward, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but lacks the hydroxy group.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar functional groups but different aromatic ring.

    Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Contains additional amino and benzamido groups

These compounds share some chemical properties but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-3-16-11(15)9(12)10(14)8-5-4-6-13-7(8)2/h4-6,9-10,14H,3,12H2,1-2H3

InChI Key

OSBPUTYCWBFWEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=C(N=CC=C1)C)O)N

Origin of Product

United States

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